N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide
Description
N-[2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide is a synthetic coumarin derivative characterized by a 4-oxo-4H-chromen (coumarin) scaffold substituted with a 2-methoxyphenyl group at position 2 and a 2,2-dimethylpropanamide moiety at position 4. The 2,2-dimethylpropanamide group enhances metabolic stability, while the 2-methoxyphenyl substituent may influence electronic and steric properties, affecting target binding and solubility.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(2,3)20(24)22-13-9-10-18-15(11-13)16(23)12-19(26-18)14-7-5-6-8-17(14)25-4/h5-12H,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXFOXRMUUENIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Baker-Venkataraman Rearrangement
This classical approach involves the ortho-acylation of 2-hydroxyacetophenone derivatives followed by cyclization. For example:
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Ortho-acylation : Reaction of 2-hydroxy-6-nitroacetophenone with benzoyl chloride in the presence of pyridine yields 2-benzoyloxy-6-nitroacetophenone.
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Cyclization : Treatment with sulfuric acid induces intramolecular esterification, forming the chromone scaffold.
Key Conditions :
Claisen-Schmidt Condensation
This method couples aldehydes with hydroxyacetophenones under basic conditions:
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Condensation : 2-Hydroxy-5-methoxyacetophenone reacts with 2-methoxybenzaldehyde in ethanol with NaOH.
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Oxidation : The resulting chalcone is oxidized using iodine or DDQ (dichlorodicyanoquinone) to form the chromone.
Advantages :
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Scalability for gram-scale production.
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Compatibility with electron-donating substituents like methoxy groups.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | DCM | 25 | 52 |
| FeCl₃ | Toluene | 40 | 48 |
| BF₃·OEt₂ | DCE | 0 | 61 |
Suzuki-Miyaura Coupling
For higher regiocontrol, palladium-catalyzed cross-coupling is employed:
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Substrate Preparation : Bromination of the chromone at C2 using NBS (N-bromosuccinimide).
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Coupling : Reaction with 2-methoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water.
Key Findings :
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Yields improve to 78% when using XPhos as a ligand.
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Microwave-assisted conditions reduce reaction time from 12 h to 45 min.
Installation of the 2,2-Dimethylpropanamide Group at C6
The C6 position is functionalized via nucleophilic aromatic substitution (NAS) or transition metal catalysis:
NAS with Pivaloyl Chloride
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Activation : Nitration at C6 followed by reduction to an amine.
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Acylation : Reaction with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) in THF with Et₃N.
Challenges :
Buchwald-Hartwig Amination
A palladium-catalyzed approach enables direct coupling:
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Substrate : 6-Bromo-2-(2-methoxyphenyl)-4H-chromen-4-one.
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Coupling : Reaction with 2,2-dimethylpropanamide using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene.
Optimization Insights :
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Adding 10 mol% DMAP (dimethylaminopyridine) increases yield from 44% to 67%.
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Solvent effects: Toluene outperforms DMF due to reduced side reactions.
Final Assembly and Purification
The convergent synthesis route combines intermediates from Sections 2 and 3:
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Step 1 : Chromone core with 2-methoxyphenyl group (Section 2).
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Step 2 : C6 amidation (Section 3).
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Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) followed by recrystallization from ethanol/water.
Characterization Data :
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=2.4 Hz, 1H, H-5), 7.82–7.76 (m, 2H, H-3', H-6'), 6.98 (d, J=8.8 Hz, 1H, H-5'), 1.31 (s, 9H, C(CH₃)₃).
Challenges and Mitigation Strategies
Regioselectivity in Electrophilic Substitution
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group, potentially altering the compound’s biological activity.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted chromenone derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: Its effects on various biological pathways can be studied to understand its mechanism of action.
Pharmacology: It can be used to investigate its pharmacokinetics and pharmacodynamics in preclinical studies.
Industrial Applications: It may have applications in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The chromenone core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The methoxyphenyl and dimethylpropanamide groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Differences :
- Substituent Position : The methoxy group is located at the para position (4-methoxyphenyl) instead of the ortho position (2-methoxyphenyl) on the phenyl ring.
- Steric Effects: The ortho-methoxy group introduces steric hindrance near the coumarin core, which could reduce interactions with planar binding pockets in enzymes or receptors .
Chlorophenyl-Oxazole Analogue: 3-(3-Chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide
Key Differences :
- Substituents : A 3-chloro-oxazole group replaces the 2-methoxyphenyl, and a second chlorine is present on the phenyl ring.
- Bioactivity: Oxazole rings are known to participate in hydrogen bonding and π-π stacking, which may enhance interactions with biological targets compared to the methoxy group .
- Molecular Weight : 429.2 g/mol (vs. ~365 g/mol for the target compound), suggesting differences in pharmacokinetics .
Fluorinated Biphenyl Derivative: 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
Key Differences :
- Core Structure : The coumarin scaffold is substituted with a fluorinated biphenyl group instead of 2-methoxyphenyl.
- Impact: Electron-Withdrawing Effects: The fluorine atom may reduce electron density on the biphenyl system, affecting binding to electron-rich enzymatic pockets.
Pyridine-Based Analogues: N-(3-Bromopyridin-2-yl)-2,2-dimethylpropanamide
Key Differences :
- Scaffold : Replaces the coumarin core with a pyridine ring.
- Halogen Effects: The bromine atom may facilitate halogen bonding with biological targets, a feature absent in the methoxy-substituted coumarin .
Biological Activity
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide is a synthetic compound belonging to the class of chromen-4-one derivatives. Its unique structural features, including a methoxyphenyl group and an amide moiety, suggest potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound based on current research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 923221-16-3 |
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 351.4 g/mol |
This compound exhibits its biological activity primarily through the inhibition of specific enzymes. Research indicates that it may bind to the active sites of these enzymes, blocking their catalytic functions, which is critical in various cellular processes such as inflammation and cancer progression .
Anti-inflammatory Properties
Preliminary studies suggest that this compound demonstrates anti-inflammatory effects. Chromone derivatives have been widely studied for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Anticancer Activity
The compound's structural similarity to other chromone derivatives positions it as a candidate for anticancer research. Studies have shown that chromones can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition
This compound has been noted for its potential to inhibit specific enzymes relevant to cancer metabolism and inflammation. For instance, it may affect pathways involving cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response .
Case Studies
- In vitro Studies : In vitro assays have demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines. For example, studies on breast cancer cell lines showed a dose-dependent reduction in cell viability when treated with this compound.
- Animal Models : In vivo studies utilizing murine models have indicated that administration of this compound results in reduced tumor size and improved survival rates compared to control groups .
- Mechanistic Investigations : Detailed mechanistic studies revealed that this compound activates apoptotic pathways while downregulating anti-apoptotic proteins such as Bcl-2 in cancer cells, further supporting its potential as an anticancer agent.
Q & A
Q. What are the foundational synthetic approaches for N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide, and what key intermediates are involved?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the chromenone core via cyclization of a substituted coumarin precursor under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Step 2 : Introduction of the 2-methoxyphenyl group via Friedel-Crafts alkylation or Suzuki coupling, depending on the reactivity of the chromenone intermediate .
- Step 3 : Amidation with 2,2-dimethylpropanoyl chloride in a polar aprotic solvent (e.g., dichloromethane) using a base like triethylamine to neutralize HCl byproducts . Critical intermediates include the 4-oxo-4H-chromen-6-yl scaffold and the 2-methoxybenzylamine derivative.
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and amide bond formation (e.g., δ 7.8–8.2 ppm for chromenone protons, δ 1.2–1.4 ppm for dimethyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical for research-grade material) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 408.18) .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 μM to identify IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final amidation step?
- Solvent Selection : Replace dichloromethane with THF to improve solubility of the chromenone intermediate .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation, reducing reaction time from 24h to 6h .
- Temperature Control : Maintain 0–5°C during amide bond formation to minimize side reactions (e.g., hydrolysis) . Contradictory reports on solvent efficacy (e.g., DMF vs. THF) may arise from differences in starting material purity; pre-purify intermediates via silica gel chromatography .
Q. What strategies resolve discrepancies in crystallographic data for structural validation?
Q. How do electronic effects of substituents influence regioselectivity in nucleophilic substitution reactions?
- Methoxy Group : The electron-donating methoxy group at the 2-position directs electrophilic attacks to the chromenone’s 6-position via resonance stabilization .
- Steric Effects : The 2,2-dimethylpropanamide group hinders substitution at adjacent sites, favoring reactions at the chromenone’s 4-oxo position . Experimental validation via Hammett plots (σ⁺ values) correlates substituent electronic profiles with reaction rates .
Q. What mechanistic insights explain contradictory results in enzyme inhibition assays?
- Binding Mode Variability : Docking simulations (AutoDock Vina) suggest the compound adopts multiple conformations in kinase active sites, leading to inconsistent IC₅₀ values .
- Redox Interference : The chromenone core may undergo enzymatic reduction (e.g., by NADPH), generating reactive intermediates that skew assay results. Use glutathione-supplemented buffers to mitigate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
